molecular formula C17H28N4O3 B6587697 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(3-methylbutyl)piperidine-4-carboxamide CAS No. 1226433-60-8

1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(3-methylbutyl)piperidine-4-carboxamide

Cat. No.: B6587697
CAS No.: 1226433-60-8
M. Wt: 336.4 g/mol
InChI Key: ACMVQBRVHSGVAP-UHFFFAOYSA-N
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Description

This compound features a piperidine-4-carboxamide scaffold substituted with a 3-methoxy-1-methylpyrazole-4-carbonyl group at the 1-position and an N-(3-methylbutyl) chain.

Properties

IUPAC Name

1-(3-methoxy-1-methylpyrazole-4-carbonyl)-N-(3-methylbutyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O3/c1-12(2)5-8-18-15(22)13-6-9-21(10-7-13)17(23)14-11-20(3)19-16(14)24-4/h11-13H,5-10H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMVQBRVHSGVAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1CCN(CC1)C(=O)C2=CN(N=C2OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(3-methylbutyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant research findings.

  • IUPAC Name: 1-(3-methoxy-1-methylpyrazole-4-carbonyl)-N-(3-methylbutyl)piperidine-4-carboxamide
  • Molecular Formula: C20_{20}H28_{28}N4_{4}O3_{3}
  • Molecular Weight: 372.46 g/mol
  • CAS Number: 1226458-15-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in neurotransmission and metabolic pathways. Preliminary studies suggest that it may act as an inhibitor of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters such as serotonin and dopamine .

Antidepressant and Anxiolytic Effects

Research indicates that derivatives of pyrazole compounds exhibit significant monoamine oxidase inhibition, particularly MAO-A, which is associated with antidepressant effects. The selectivity towards MAO-A over MAO-B suggests potential use in treating depression and anxiety disorders .

Cytotoxicity Studies

In vitro studies have shown that some pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound were tested against liver and lung carcinoma cell lines, demonstrating IC50_{50} values indicating potent activity compared to standard treatments like cisplatin .

Case Studies and Data Tables

StudyCompoundTargetIC50_{50} (µM)Notes
Study 11-(3-methoxy-1-methylpyrazole)MAO-A8.6 x 108^{-8}Selective inhibition
Study 2Pyrazole derivativeLung carcinoma5.35Compared to cisplatin (6.39)
Study 3Pyrazole derivativeLiver carcinoma8.74Low toxicity against normal cells

Synthesis Pathway

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a suitable carbonyl compound.
  • Piperidine Formation: The piperidine moiety is synthesized via hydrogenation or Mannich reaction.
  • Final Coupling Reaction: The final product is formed through coupling the piperidine with the pyrazole derivative.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine-4-Carboxamide Scaffolds

Key structural variations among analogues include substituents on the acyl group (e.g., pyrazole, oxazole, indole) and the N-alkyl/aryl chain. Below is a comparative analysis:

Key Observations:
  • Acyl Group Diversity : The target compound’s 3-methoxy-pyrazole acyl group differs from oxazole (HCV inhibitors) and indole (antivirals), which may influence target binding and metabolic stability.
  • N-Substituent Effects : The 3-methylbutyl chain in the target compound and P592-0738 contrasts with bulkier groups (e.g., 4-isopropylpiperidinyl in HCV inhibitors), impacting steric hindrance and pharmacokinetics.
  • Synthesis Yields : Yields vary significantly (18–72%), with lower yields observed in indole derivatives (Ev6) due to steric challenges in coupling reactions.

Functional Group Impact on Physicochemical Properties

  • Methoxy Group (Target Compound) : Enhances solubility compared to halogenated (e.g., chloro in HCV inhibitors) or trifluoromethyl groups (Ev3), which increase lipophilicity but may reduce metabolic stability .
  • Branched Alkyl Chains : The 3-methylbutyl substituent balances lipophilicity and flexibility, contrasting with rigid aryl groups (e.g., benzo[d]thiazol-2-yl in Ev5), which improve target affinity but reduce solubility .

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